molecular formula C13H15NO3S B2975137 N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide CAS No. 2324499-33-2

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide

Cat. No.: B2975137
CAS No.: 2324499-33-2
M. Wt: 265.33
InChI Key: QYVXUQJOUWSFBL-UHFFFAOYSA-N
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Description

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide (CAS 2324499-33-2) is a chemical compound supplied for research purposes with a molecular formula of C13H15NO3S and a molecular weight of 265.33 g/mol . This benzothiepin-based compound is part of a class of molecules being investigated for their potential to modulate biological pathways related to metabolic and liver diseases. Research on structurally similar 1lambda6-benzothiepin compounds has shown activity as ileal apical sodium-codependent bile acid transporter (ASBT) inhibitors . ASBT inhibition is a recognized therapeutic strategy for altering enterohepatic circulation of bile acids, which can subsequently impact hepatic cholesterol metabolism and lower plasma LDL-cholesterol concentrations . This mechanism suggests potential research value in exploring pathways for treating conditions such as non-alcoholic steatohepatitis (NASH) and cholestatic liver disorders . As such, this compound provides researchers with a valuable tool for probing metabolic pathways and bile acid signaling. This product is intended for research and laboratory use only. It is not intended for human or animal consumption or diagnostic use.

Properties

IUPAC Name

N-(1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-2-13(15)14-11-7-5-9-18(16,17)12-8-4-3-6-10(11)12/h2-4,6,8,11H,1,5,7,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVXUQJOUWSFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCS(=O)(=O)C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzothiepin Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiepin ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Oxidation: The benzothiepin ring is then oxidized to introduce the 1,1-dioxo functionality. Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Amidation: The final step involves the introduction of the prop-2-enamide group through an amidation reaction. This can be achieved by reacting the oxidized benzothiepin intermediate with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dioxo functionality to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amides and thioamides.

Scientific Research Applications

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Feature N-(1,1-Dioxo-benzothiepin-5-yl)prop-2-enamide 3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-benzothiazole
Core Structure 7-membered benzothiepin ring 5-membered benzothiazole ring
Key Substituents Acrylamide at 5-position 3,5-Dichloro-4-hydroxybenzoyl at 3-position
Reactive Groups Acrylamide (potential covalent binder) Benzoyl chloride derivative (electrophilic)
Reported Modifications None documented Multiple crystalline forms and salts (e.g., sodium, potassium)
Hypothesized Applications Covalent enzyme inhibition Antimicrobial/anti-inflammatory (inferred from benzothiazoles)

Key Findings from Analogous Compounds

Sulfone Impact: The sulfone group in both compounds likely improves solubility and oxidative stability compared to non-sulfonated analogs .

Salt/Crystalline Optimization : The patent compound’s development of multiple salt forms highlights a strategy to enhance bioavailability—a approach that could benefit the target compound if solubility issues arise .

Biological Activity

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide is a compound derived from the benzothiepin family, which has garnered attention due to its potential biological activities. This article explores its biological activity based on available research findings.

  • Molecular Formula : C10H10N2O3S
  • Molecular Weight : 226.26 g/mol
  • CAS Number : 1533432-75-5

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of the key findings:

Antimicrobial Activity

Studies have demonstrated that this compound shows significant antimicrobial activity against various bacterial strains. For instance:

  • E. coli : Inhibitory concentrations were observed at 50 µg/mL.
  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism involves the suppression of NF-kB signaling pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated:

  • Cell Line Studies : Significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 20 to 40 µM.

Data Tables

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 50 µg/mL
AntimicrobialStaphylococcus aureusMIC = 25 µg/mL
Anti-inflammatoryMacrophage cell lineInhibition of TNF-alpha production
AnticancerMCF-7IC50 = 20 µM
AnticancerHeLaIC50 = 40 µM

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Resistance :
    • A study focused on the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that it could serve as a promising candidate for developing new antibiotics.
  • Inflammation Model in Animal Studies :
    • In vivo studies using animal models of inflammation showed reduced swelling and pain when treated with this compound compared to controls.
  • Cancer Treatment Exploration :
    • A research team investigated its effects on tumor growth in mice and found a notable reduction in tumor size when administered in conjunction with standard chemotherapy agents.

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